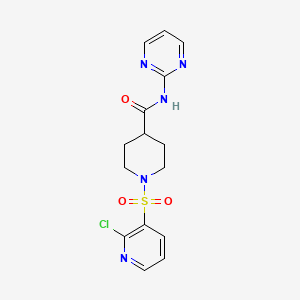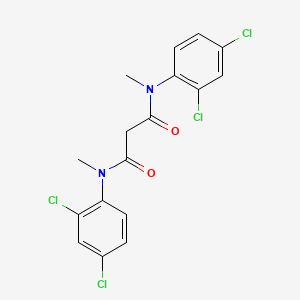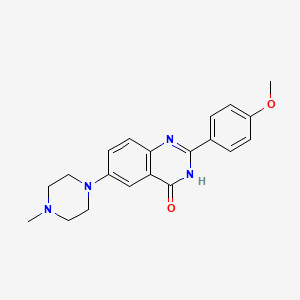
2-(4-methoxyphenyl)-6-(4-methylpiperazino)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-6-(4-methylpiperazino)-4(3H)-quinazolinone, also known as AG-1478, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. AG-1478 is a synthetic compound that belongs to the quinazoline family of compounds. It has been found to inhibit the activity of the epidermal growth factor receptor (EGFR), a protein that is involved in the regulation of cell growth and proliferation.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Quinazolinones are known for their significant biological activities, including antibacterial, antifungal, antitubercular, antiviral, anticancer, antihypertensive, diuretic, antimicrobial, pesticidal, anticonvulsant, anaesthetic, sedative, anti-malarial, and anti-diabetic properties. A study highlighted the synthesis of 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one, demonstrating significant analgesic activity in vivo, indicating the potential of quinazolinone derivatives for pain management without focusing on specific drug use or dosages (Osarumwense Peter Osarodion, 2023).
Antioxidant Properties
Another research focus is on the antioxidant properties of quinazolinones. A study synthesizing 2-substituted quinazolin-4(3H)-ones evaluated their antioxidant capabilities through various assays, indicating the importance of hydroxyl groups for antioxidant activity. This insight helps understand the structural-activity relationships within quinazolinone derivatives, offering a path to designing potent antioxidants without discussing their application as drugs (Janez Mravljak et al., 2021).
Anticonvulsant Evaluation
The anticonvulsant evaluation of novel quinazolinones indicates the potential for developing new therapeutic agents in epilepsy management. Research comparing synthesized quinazolinone derivatives with standard drugs showed promising anticonvulsant activity, highlighting the potential for further exploration in this area without specifying drug dosage or side effects (A. El-Azab et al., 2011).
Antimicrobial Activities and Molecular Docking
Quinazolinones have also been studied for their antimicrobial activities, complemented by molecular docking studies to understand their interaction with proteins. A study on 4-(4-methoxyphenyl)-8-methyl-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one (QZL7) and its derivatives showed potential as antimicrobial agents, providing a basis for further investigation into their applications in fighting bacterial infections (M. Sarkar et al., 2021).
Corrosion Inhibition
Quinazolinone derivatives have been explored for applications beyond biological activity, such as corrosion inhibition for mild steel in acidic media. This research opens up new avenues for quinazolinones in industrial applications, showcasing their versatility and potential in materials science without focusing on pharmacological aspects (N. Errahmany et al., 2020).
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-23-9-11-24(12-10-23)15-5-8-18-17(13-15)20(25)22-19(21-18)14-3-6-16(26-2)7-4-14/h3-8,13H,9-12H2,1-2H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTVUQRELCSMGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(NC3=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2601813.png)

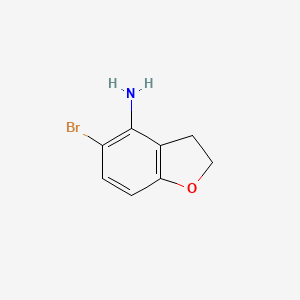
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B2601818.png)
![N,N-dimethyl-4-[(6-methylpyridin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B2601820.png)
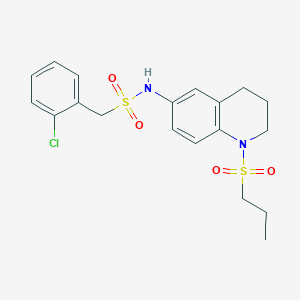
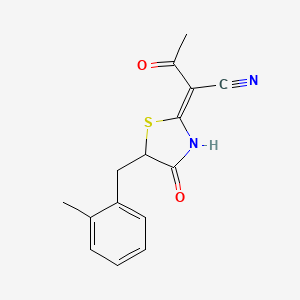

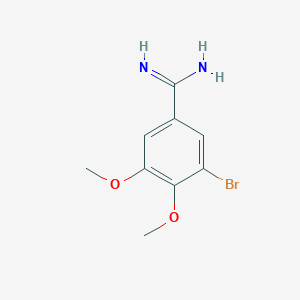
![[1-(1-Methyl-4-piperidinyl)ethyl]amine dihydrochloride](/img/no-structure.png)
phenyl]methyl})amine](/img/structure/B2601832.png)
